molecular formula C24H21Cl2N3O6 B15007735 N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

Cat. No.: B15007735
M. Wt: 518.3 g/mol
InChI Key: LMHHUDFCDWBFOS-UHFFFAOYSA-N
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Description

N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorophenoxyethyl groups and a nitrobenzene dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenoxyethyl intermediates, which are then reacted with a nitrobenzene dicarboxylic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, catalysts such as triethylamine, and controlled temperature settings to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted phenoxyethyl compounds, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxyethyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N1,N3-BIS[2-(2-BROMOPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
  • N1,N3-BIS[2-(2-FLUOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
  • N1,N3-BIS[2-(2-METHOXYPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE

Uniqueness

N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to the presence of chlorophenoxyethyl groups, which impart distinct chemical and biological properties compared to its analogs. The chlorine atoms enhance the compound’s reactivity and potential for various applications .

Properties

Molecular Formula

C24H21Cl2N3O6

Molecular Weight

518.3 g/mol

IUPAC Name

1-N,3-N-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C24H21Cl2N3O6/c25-19-5-1-3-7-21(19)34-11-9-27-23(30)16-13-17(15-18(14-16)29(32)33)24(31)28-10-12-35-22-8-4-2-6-20(22)26/h1-8,13-15H,9-12H2,(H,27,30)(H,28,31)

InChI Key

LMHHUDFCDWBFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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